4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene
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Overview
Description
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a chloro group, a methoxyphenoxy group, and a butoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 3-methoxyphenol.
Etherification: The 3-methoxyphenol is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(3-methoxyphenoxy)butane.
Coupling Reaction: The 4-(3-methoxyphenoxy)butane is then coupled with 4-chloro-2-methylphenol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-1-[4-(3-formylphenoxy)butoxy]-2-methylbenzene.
Reduction: Formation of 4-hydro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene.
Substitution: Formation of 4-amino-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene.
Scientific Research Applications
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: A related compound with similar structural features but different functional groups.
4-chloro-4’-methylchalcone: Another compound with a chloro group and aromatic ring but different substituents.
Uniqueness
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-14-12-15(19)8-9-18(14)22-11-4-3-10-21-17-7-5-6-16(13-17)20-2/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHDBWVPXSSAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCOC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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